(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-8(2)4(6(9)10)5(8)7(11)12-3/h4-5H,1-3H3,(H,9,10)/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIQYJXNDLAPKL-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)OC)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81831-72-3 | |
| Record name | rac-(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a suitable diene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:
Catalyst: Rhodium or copper-based catalysts.
Solvent: Dichloromethane or toluene.
Temperature: Room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor-mediated signaling pathways.
Altering Cellular Pathways: Affecting cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Pyrethroid Metabolites
Pyrethroids are insecticides whose metabolites often feature cyclopropane rings. Key analogs include:
Key Differences :
- Functional Groups : DBCA/DCCA have halogenated vinyl groups, enhancing their stability as urinary biomarkers. The methoxycarbonyl group in the target compound introduces ester functionality, which may improve solubility in organic solvents or serve as a precursor for carboxylic acid derivatives.
Amino Acid Analogs
Cyclopropane-containing amino acids are used to modulate peptide secondary structures:
Key Differences :
- Reactivity : The carboxylic acid and ester groups in the target compound enable diverse chemical transformations (e.g., hydrolysis, amidation), whereas (R)-c3Val’s primary amine facilitates peptide bond formation.
- Conformational Effects : (R)-c3Val stabilizes helices via steric constraints, while the target compound’s bulkier substituents might disrupt or direct peptide folding differently.
Cyclopropane Carboxylic Acid Derivatives
Other cyclopropane derivatives highlight structural versatility:
Key Differences :
- Synthetic Utility : The target compound’s ester group could serve as a protected form of the carboxylic acid, enabling stepwise synthesis strategies.
Biological Activity
(1S,3R)-3-Methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative with potential biological activities. This compound is of interest due to its unique structural features and the implications these may have on its reactivity and biological interactions.
- Molecular Formula : C₈H₁₂O₄
- Molecular Weight : 172.18 g/mol
- Structure : The compound features a cyclopropane ring substituted with methoxycarbonyl and carboxylic acid functional groups, contributing to its chemical reactivity.
Biological Activity Overview
Research has indicated that compounds similar to (1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid exhibit various biological activities, including anti-inflammatory and antimicrobial properties. However, specific studies focusing solely on this compound remain limited.
- Antimicrobial Activity : Preliminary studies suggest that cyclopropane derivatives can disrupt bacterial cell membranes, leading to cell lysis.
- Anti-inflammatory Effects : Some derivatives have shown the ability to inhibit pro-inflammatory cytokines, potentially useful in treating inflammatory diseases.
Research Findings
A review of available literature reveals the following insights into the biological activity of (1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid:
Case Studies
While direct case studies specifically on (1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid are scarce, related compounds have been investigated:
- Study on Cyclopropane Derivatives : A study explored the synthesis and biological evaluation of various cyclopropane derivatives, noting their efficacy against specific bacterial strains. The findings suggested a correlation between structural modifications and enhanced antimicrobial activity.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of similar compounds in vitro. Results indicated that specific structural features could modulate inflammatory responses effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
